molecular formula C9H7F2N B2498491 2-(2,4-Difluorophenyl)propanenitrile CAS No. 1096815-82-5

2-(2,4-Difluorophenyl)propanenitrile

Cat. No. B2498491
M. Wt: 167.159
InChI Key: LWOGMPFRXKTFFN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-(2,4-Difluorophenyl)propanenitrile involves various chemical strategies and precursors. For example, the synthesis of 3-(polyfluoroalkyl)propane-1,2,3-trione 2-oximes from corresponding lithium 3-(polyfluoroalkyl)-1,3-diketonates uses sodium nitrite/acetic acid under mild conditions, demonstrating a method to introduce fluorine into complex molecules (Filyakova et al., 2017).

Molecular Structure Analysis

Molecular structure analysis often employs X-ray crystallography to determine the configuration and conformation of fluorinated compounds. The molecular structure of 4,4-difluoro-1-phenylbutane-1,2,3-trione 2-oxime, closely related to 2-(2,4-Difluorophenyl)propanenitrile, has been elucidated, showcasing the detailed geometric parameters that influence the compound's chemical behavior and reactivity (Filyakova et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving 2-(2,4-Difluorophenyl)propanenitrile and its derivatives can be complex due to the presence of fluorine atoms, which significantly affect the molecule's reactivity. The synthesis of fluorinated polyurethane elastomers based on related compounds shows how fluorine content changes the material's properties, including water absorption, thermal stability, and flame resistance (Xu et al., 2012).

Physical Properties Analysis

The physical properties of fluorinated compounds, such as solubility, melting point, and thermal stability, are crucial for their application in materials science and engineering. The fluorinated polyimides derived from similar molecules exhibit good solubility in polar solvents, high glass transition temperatures, and excellent thermal stability, indicating their potential use in high-performance applications (Guan et al., 2014).

Chemical Properties Analysis

The chemical properties of 2-(2,4-Difluorophenyl)propanenitrile derivatives, including reactivity towards nucleophiles and electrophiles, are significantly influenced by the presence of fluorine atoms. These properties are essential for understanding the compound's behavior in chemical syntheses and reactions. For instance, the reaction of di-n-butyltin oxide with hexafluoro-2,2-bis(4-carboxyphenyl)propane yields a compound with a strained macrocycle, highlighting the unique reactivity of fluorinated compounds (Willem et al., 1999).

Scientific Research Applications

Crystallographic Studies

2-(2,4-Difluorophenyl)propanenitrile and its derivatives have been investigated for their crystal structure. A study by (Sharma et al., 2014) focused on 2-(4-nitrophenyl)-2-(phenylamino)propanenitrile and 2-(4-fluorophenylamino)-2-(4-nitrophenyl)propanenitrile, revealing their trigonal and monoclinic crystal structures, respectively.

Application in Battery Technology

The compound has found application in lithium-ion battery technology. (Liu et al., 2016) explored the use of nitrile-functionalized glymes, including similar compounds, in creating safe electrolytes for lithium-ion batteries.

Polymerization and Material Science

2-(2,4-Difluorophenyl)propanenitrile and related compounds have been studied for their role in polymerization processes. (Ikeda et al., 2000) explored the oxidative polymerization of 2,6-difluorophenol, which is structurally related, to produce crystalline poly(phenylene oxide).

Organic Synthesis

In organic synthesis, such compounds are used as intermediates or key building blocks. (Chen et al., 2015) developed a concise synthesis process for a compound using 2,4-difluorophenylmagnesium bromide, which is related to 2-(2,4-Difluorophenyl)propanenitrile.

Corrosion Inhibition

Another application is in corrosion inhibition. (Fouda et al., 2015) studied the use of similar compounds for inhibiting corrosion of tin in sodium chloride solutions.

Optoelectronics

The compound is also relevant in optoelectronics. (Li et al., 2012) synthesized 2,4-difluorophenyl-functionalized arylamines for use in organic light-emitting devices.

Safety And Hazards

There is no specific safety and hazard information available for “2-(2,4-Difluorophenyl)propanenitrile”. However, safety data sheets for similar compounds suggest that they may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation34.


Future Directions

There is no specific information available about the future directions of “2-(2,4-Difluorophenyl)propanenitrile”. However, a related compound, “2-(2,4-difluorophenyl)-2-fluorobenzamide”, has been studied for its luminescence switching behaviors and photocatalytic activity for hydrogen evolution5.


Please note that the information provided is based on the available literature and may not be fully comprehensive or accurate. For more detailed information, further research or consultation with a chemical expert may be necessary.


properties

IUPAC Name

2-(2,4-difluorophenyl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2N/c1-6(5-12)8-3-2-7(10)4-9(8)11/h2-4,6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWOGMPFRXKTFFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)C1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Difluorophenyl)propanenitrile

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